c-Myc is part of the Myc family of proteins, which includes c-Myc, N-Myc, and L-Myc. These proteins are characterized by their basic helix-loop-helix (bHLH) and leucine zipper (LZ) domains that facilitate dimerization with other proteins, notably Max . The aberrant expression of c-Myc is associated with various cancers, including Burkitt lymphoma and carcinomas of the breast, colon, and lung .
The synthesis of c-Myc involves the transcription of the c-myc gene into messenger RNA (mRNA), which is then translated into the c-Myc protein. This process can be influenced by various factors including growth signals and oncogenic stimuli. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) are often used to quantify c-myc mRNA levels in different cellular contexts .
In vitro studies have demonstrated that the translation of c-myc mRNA can occur via internal ribosome entry sites (IRES), allowing for protein synthesis even under conditions that inhibit cap-dependent translation . Additionally, post-translational modifications such as phosphorylation play a significant role in regulating c-Myc stability and activity.
The c-Myc protein consists of 439 amino acids with a molecular weight of approximately 62 kilodaltons. Its structure includes several functional domains:
The dimerization with Max enhances its affinity for DNA and facilitates the recruitment of transcriptional coactivators.
The primary chemical reactions involving c-Myc include its binding to DNA and interactions with various cofactors. The c-Myc/Max heterodimer binds to E-box sequences in target gene promoters, leading to the recruitment of histone acetyltransferases such as p300/CBP-associated factor. This recruitment results in histone acetylation, which modifies chromatin structure to promote gene transcription .
Furthermore, post-translational modifications like phosphorylation can alter the functional state of c-Myc. For instance, phosphorylation at specific residues can either stabilize or promote degradation through interactions with ubiquitin ligases .
The mechanism by which c-Myc exerts its effects begins with its binding to DNA as part of a heterodimer with Max. This complex acts as a transcriptional regulator by activating genes involved in cell cycle progression and metabolism. Upon binding to E-boxes, the c-Myc/Max complex recruits additional proteins that modify chromatin structure, facilitating access for RNA polymerase II .
In addition to promoting cell proliferation, c-Myc also regulates apoptosis pathways. It can induce apoptosis under specific conditions to prevent unchecked cell growth . The intricate regulation of c-Myc expression and activity is crucial for maintaining normal cellular functions.
The physical properties of c-Myc include its solubility in aqueous solutions due to its charged amino acid residues. Chemically, it is characterized by multiple functional groups that allow for extensive interactions with other proteins and nucleic acids.
Key properties include:
Due to its role in cancer biology, c-Myc has become a significant target for therapeutic interventions. Research focuses on developing small molecules that can inhibit the interaction between c-Myc and Max or disrupt its transcriptional activity. Additionally, understanding c-Myc's role in stem cell biology has implications for regenerative medicine, particularly in generating induced pluripotent stem cells .
The human MYC proto-oncogene resides on chromosome 8q24.21, spanning approximately 7.5 kb and comprising three exons. The first exon is largely non-coding, while exons 2 and 3 harbor the entire protein-coding domain [6] [10]. This genomic architecture is conserved across vertebrates, reflecting functional importance. Evolutionary analyses reveal that the Myc gene family arose through sequential duplications: an initial duplication in early vertebrates generated the c-myc lineage, followed by a later duplication yielding N-myc and L-myc lineages [9]. The c-myc locus demonstrates significant sequence conservation across mammals, particularly in coding regions for functional domains. Intriguingly, Max—Myc's obligate dimerization partner—exhibits even higher sequence conservation than Myc itself, suggesting strong selective pressure to preserve dimerization capability across species [9]. Non-coding regulatory elements upstream of MYC also show conservation, correlating with precise transcriptional control mechanisms.
c-Myc protein contains several functionally critical domains:
Table 1: Conserved Functional Domains in c-Myc Protein
Domain | Residues | Key Functions | Conservation |
---|---|---|---|
Myc Box I (MBI) | 45-63 | Apoptosis regulation, ubiquitin-mediated proteolysis | High (≥90%) |
Myc Box II (MBII) | 128-143 | Transcriptional activation, transformation, recruitment of TRRAP complexes | High (≥95%) |
bHLH-ZIP | ~350-439 | DNA binding, dimerization with Max, nuclear localization | Extreme (≥98%) |
Central Region | 244-263 | Transcriptional repression (Miz-1 interaction) | Moderate (~70%) |
c-Myc's functions require heterodimerization with specific partners:
Table 2: Key c-Myc Dimerization Partners and Functional Consequences
Partner | Interaction Domain | Complex Function | Biological Outcome |
---|---|---|---|
Max | bHLH-ZIP | E-box binding, transcriptional activation of proliferation genes | Cell cycle progression, transformation |
Miz-1 | Central region | Promoter binding (non-E-box), recruitment of repressive complexes | Repression of cyclin inhibitors |
TRRAP/GCN5 | MBII | Recruitment of HAT complexes, histone acetylation (H3K9, H3K14) | Chromatin opening, transcriptional elongation |
Ubiquitin ligases | MBI/MBII | Site-specific ubiquitination | Proteasomal degradation |
Myc-Max heterodimers bind preferentially to canonical E-box sequences (5ʹ-CACGTG-3ʹ) with high affinity, though non-canonical variants (e.g., CATGTG) are also recognized [4] [10]. This specificity resides in the basic region of Myc, which makes direct base contacts in the DNA major groove. Genome-wide studies show Myc-Max occupancy at ~15% of gene promoters and distal enhancers, often co-localizing with active chromatin marks like H3K27ac [1]. Binding induces:
c-Myc is regulated by a complex network of post-translational modifications (PTMs):
Thr-58 (within MBI): Phosphorylated by GSK3β after priming at Ser-62. Creates a phosphodegron recognized by E3 ubiquitin ligases [5]. Thr-58 mutations (common in lymphomas) prolong protein half-life.
Ubiquitination:
Deubiquitinating enzymes (e.g., USP28) counteract degradation in cancers.
Acetylation:
Lys-148/Lys-157: Acetylated by p300/TIP60. Regulates protein stability and cofactor recruitment. Deacetylation by HDAC3 promotes interaction with Miz-1 [5].
Proteolytic Cleavage:
Table 3: Key Post-Translational Modifications Regulating c-Myc
Modification | Residue(s) | Enzyme(s) | Functional Consequence |
---|---|---|---|
Phosphorylation | Ser-62 | ERK, CDK | Stabilization, enhanced activity |
Phosphorylation | Thr-58 | GSK3β | Degradation priming (enhances ubiquitination) |
Ubiquitination | Lys-48 | SCFFbw7 | Proteasomal degradation |
Acetylation | Lys-148/Lys-157 | p300/TIP60 | Alters stability, modulates cofactor binding |
Proteolytic cleavage | Multiple | Calpain | Generates Myc-nick (cytoplasmic function) |
These PTMs create a dynamic regulatory circuit: growth signals induce Ser-62 phosphorylation, stabilizing Myc. Subsequent Thr-58 phosphorylation triggers ubiquitination and degradation, limiting Myc accumulation. Oncogenic mutations disrupt this balance—e.g., Thr-58Ala mutations stabilize Myc in Burkitt lymphoma [5] [6].
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